
(4R)-4-tert-Butoxy-1-(4-iodo-3-nitrobenzoyl)-L-proline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4R)-4-tert-Butoxy-1-(4-iodo-3-nitrobenzoyl)-L-proline is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structural features, including a tert-butoxy group, an iodo-nitrobenzoyl moiety, and an L-proline backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-4-tert-Butoxy-1-(4-iodo-3-nitrobenzoyl)-L-proline typically involves multiple steps, starting from commercially available starting materials. The key steps include:
Protection of the proline amino group: This is often achieved using a tert-butoxycarbonyl (Boc) protecting group.
Introduction of the iodo-nitrobenzoyl group: This step involves the acylation of the protected proline with 4-iodo-3-nitrobenzoyl chloride under basic conditions.
Deprotection: The final step involves the removal of the Boc protecting group to yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
(4R)-4-tert-Butoxy-1-(4-iodo-3-nitrobenzoyl)-L-proline can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas with a palladium catalyst.
Substitution: The iodo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Common nucleophiles include amines (R-NH2) and thiols (R-SH), often used in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of nitroso or other oxidized derivatives.
Reduction: Formation of the corresponding amine derivative.
Substitution: Formation of substituted benzoyl derivatives.
Applications De Recherche Scientifique
(4R)-4-tert-Butoxy-1-(4-iodo-3-nitrobenzoyl)-L-proline has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (4R)-4-tert-Butoxy-1-(4-iodo-3-nitrobenzoyl)-L-proline involves its interaction with specific molecular targets and pathways. The nitrobenzoyl moiety may interact with enzymes or receptors, leading to modulation of their activity. The proline backbone may facilitate binding to specific proteins, enhancing the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4R)-4-tert-Butoxy-1-(4-chloro-3-nitrobenzoyl)-L-proline: Similar structure with a chloro group instead of an iodo group.
(4R)-4-tert-Butoxy-1-(4-bromo-3-nitrobenzoyl)-L-proline: Similar structure with a bromo group instead of an iodo group.
(4R)-4-tert-Butoxy-1-(4-fluoro-3-nitrobenzoyl)-L-proline: Similar structure with a fluoro group instead of an iodo group.
Uniqueness
The uniqueness of (4R)-4-tert-Butoxy-1-(4-iodo-3-nitrobenzoyl)-L-proline lies in its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to its analogs. The presence of the iodo group may enhance its ability to participate in certain types of chemical reactions, such as nucleophilic substitution.
Propriétés
Numéro CAS |
395647-80-0 |
|---|---|
Formule moléculaire |
C16H19IN2O6 |
Poids moléculaire |
462.24 g/mol |
Nom IUPAC |
(2S,4R)-1-(4-iodo-3-nitrobenzoyl)-4-[(2-methylpropan-2-yl)oxy]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C16H19IN2O6/c1-16(2,3)25-10-7-13(15(21)22)18(8-10)14(20)9-4-5-11(17)12(6-9)19(23)24/h4-6,10,13H,7-8H2,1-3H3,(H,21,22)/t10-,13+/m1/s1 |
Clé InChI |
KTVASFHHGYEUHV-MFKMUULPSA-N |
SMILES isomérique |
CC(C)(C)O[C@@H]1C[C@H](N(C1)C(=O)C2=CC(=C(C=C2)I)[N+](=O)[O-])C(=O)O |
SMILES canonique |
CC(C)(C)OC1CC(N(C1)C(=O)C2=CC(=C(C=C2)I)[N+](=O)[O-])C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


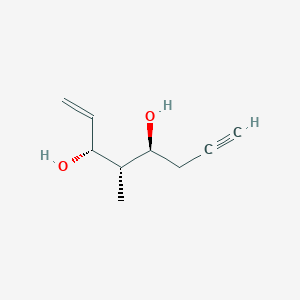
![1-Phenyl-4-[4-(3-phenyl-1,2-oxazol-5-yl)butyl]piperazine](/img/structure/B14240515.png)
![Silane, dimethylbis[2-(5-methyl-2-furanyl)-4-phenyl-1H-inden-1-yl]-](/img/structure/B14240518.png)
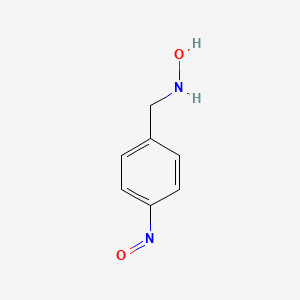

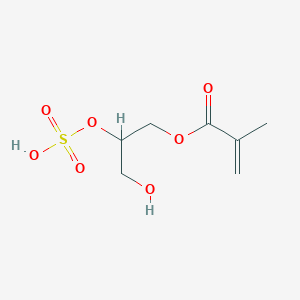
![Silane, [[5-(1,1-dimethylethyl)-2-iodophenyl]ethynyl]tris(1-methylethyl)-](/img/structure/B14240532.png)
![2-Methyl-5-[5-(trimethylstannyl)-1,3-thiazol-2-yl]-2H-tetrazole](/img/structure/B14240543.png)
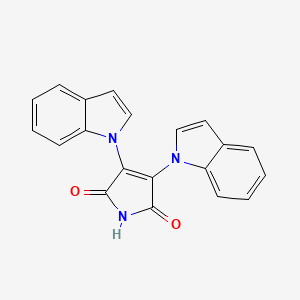
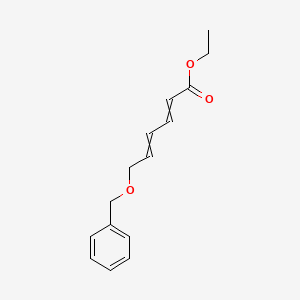



![7-Amino-3H-pyrazolo[1,5-d]tetrazole-6-carboxylic acid](/img/structure/B14240579.png)
